3-Bromo-4-fluoro-N,N-dipropylbenzamide
Description
3-Bromo-4-fluoro-N,N-dipropylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position, a fluorine atom at the 4-position of the benzene ring, and two propyl groups attached to the amide nitrogen. Its molecular formula is C₁₃H₁₆BrFNO, with a molecular weight of 307.18 g/mol (calculated).
Properties
Molecular Formula |
C13H17BrFNO |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
3-bromo-4-fluoro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H17BrFNO/c1-3-7-16(8-4-2)13(17)10-5-6-12(15)11(14)9-10/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
IBFLMICWVMSPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to 3-Bromo-4-fluoro-N,N-dipropylbenzamide, differing in halogen placement, substituent groups, or alkyl chain length:
Key Observations:
Halogen Position and Reactivity: The 3-bromo-4-fluoro substitution in the target compound creates steric and electronic effects distinct from isomers like 4-bromo-3-fluoro-N,N-dimethylbenzamide . Bromine at the 3-position may enhance electrophilic substitution reactivity compared to chlorine analogs.
Alkyl Chain Impact: N,N-dipropyl groups (vs. This is critical for compounds like NSC-6038, which exhibit anti-angiogenic activity . Longer alkyl chains may also influence crystallization behavior and solubility. For example, 4-Amino-N,N-dipropylbenzamide requires storage in inert, dry conditions due to hygroscopicity .
Physicochemical Properties
Solubility and Stability:
- 3-Bromo-4-fluoro-N,N-dimethylbenzamide : Soluble in organic solvents (e.g., DMSO); stability data suggest refrigeration (2–8°C) for long-term storage .
- 4-Chloro-N,N-dipropylbenzamide (NSC-6038) : Exhibits higher thermal stability (melting point data unavailable) due to chloro’s lower steric demand compared to bromo .
- Target Compound: Predicted to have moderate water solubility but enhanced organic solubility due to dipropyl groups. No direct data on decomposition temperature, but analogous benzamides decompose above 200°C .
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